Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate
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Overview
Description
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromene core fused with a benzene ring and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde derivatives with malonates in the presence of a base, followed by esterification. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and phase-transfer agents may also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate is unique due to its fused benzene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific reactivity and biological activities.
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)19-15(12)17/h2-5,8H,6-7H2,1H3 |
InChI Key |
IQBVXJVVLPONOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3CC2)OC1=O |
Origin of Product |
United States |
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